molecular formula C7H8BrN B1590421 2-(2-Bromoethyl)pyridine CAS No. 39232-04-7

2-(2-Bromoethyl)pyridine

Cat. No. B1590421
CAS RN: 39232-04-7
M. Wt: 186.05 g/mol
InChI Key: VZWCPLGFXOCGLM-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN . It is a pyridine derivative and is used as an intermediate in organic synthesis .


Synthesis Analysis

2-(2-Bromoethyl)pyridine can be obtained by reacting pyridine as a starting material with ethyl bromide under appropriate conditions . The specific reaction conditions may vary for different synthetic routes .


Molecular Structure Analysis

The molecular weight of 2-(2-Bromoethyl)pyridine is 186.049 Da . Its molecular formula is C7H8BrN . The exact mass is 184.984009 Da .


Chemical Reactions Analysis

2-(2-Bromoethyl)pyridine is commonly used in organic synthesis reactions . It can be used as a starting material for the preparation of alcohols, ethers, esters, and other organic compounds . It can also be used in the drug synthesis process to synthesize drugs for the treatment of chronic diseases .


Physical And Chemical Properties Analysis

2-(2-Bromoethyl)pyridine has a density of 1.446g/cm3 . Its boiling point is 213.852ºC at 760 mmHg . The flash point is 83.135ºC .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(2-Bromoethyl)pyridine” is a pyridine derivative that participates in the synthesis of various compounds . It’s used as a starting material or precursor for valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Methods of Application : This compound is used in the preparation of several other compounds, including 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one . The specific experimental procedures and technical details would depend on the particular synthesis being performed.
  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(2-Bromoethyl)pyridine” is used in the synthesis of a variety of compounds. For instance, it is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed. For example, in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, “2-(2-Bromoethyl)pyridine” would be reacted with the appropriate reagents under the necessary conditions .
  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(2-Bromoethyl)pyridine” is used in the synthesis of a variety of compounds. For instance, it is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine . It also participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
  • Methods of Application : The specific experimental procedures and technical details would depend on the particular synthesis being performed. For example, in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, “2-(2-Bromoethyl)pyridine” would be reacted with the appropriate reagents under the necessary conditions .

Safety And Hazards

2-(2-Bromoethyl)pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

2-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCPLGFXOCGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512813
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)pyridine

CAS RN

39232-04-7
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol) was added HBr (conc) (90 mL). The mixture was heated to reflux overnight. The next day, excess HBr was removed and the resulting solid recrystallized from iPrOH to provide 2-(bromoethyl)pyridine, yield=100%. 1H NMR (300 MHz, DMSO) δ3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H).
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Synthesis routes and methods III

Procedure details

To a solution of 2-pyridineethanol (1.00 ml) in tetrahydrofuran (20 ml) were successively added triphenylphosphine (3.51 g) and carbon tetrabromide (4.44 g) with stirring at room temperature, and the resulting mixture was stirred at room temperature overnight. After stirring, to the reaction mixture was added diethyl ether, and insoluble materials were filtered off, and the organic layer was washed successively with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (1:3) as the eluent to afford the title compound (1.30 g, yield: 78%) as a yellow oil.
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78%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of 2-pyridin-2-yl-ethanol (1 g, 8.1 mmol) in diethyl ether (20 mL) was added freshly distilled phosphorous tribromide (0.75 g, 2.7 mmol) over 15 min. The reaction mixture was warmed to r.t. and stirred for a further 5 hours. The reaction mixture was poured into an excess of cooled bicarbonate solution and extracted with dichloromethane (×2). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2-(2-bromo-ethyl)-pyridine (0.87 g, 58%) as a liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)pyridine
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2-(2-Bromoethyl)pyridine

Citations

For This Compound
16
Citations
AW Johnson - The Journal of Organic Chemistry, 1960 - ACS Publications
Loffler, et al. reported the facilecyclization of 2-(2-bromoethyl) pyridine (la) to the pyridonium compound (Ha) 2a and of the propyl analog (lb) to IIb. 2b Price3 and others have effected …
Number of citations: 4 pubs.acs.org
ST Nguyen, SM Kwasny, X Ding, SC Cardinale… - Bioorganic & medicinal …, 2015 - Elsevier
Recently we described a novel pyranopyridine inhibitor (MBX2319) of RND-type efflux pumps of the Enterobacteriaceae. MBX2319 (3,3-dimethyl-5-cyano-8-morpholino-6-(…
Number of citations: 82 www.sciencedirect.com
C Zhu, S Ze, R Zhou, X Yang, H Wang… - Journal of Medicinal …, 2023 - ACS Publications
Recent studies and clinical evidence have strongly supported the development of adenosine A 2A receptor (A 2A R) antagonists as novel approaches for cancer immunotherapy. By …
Number of citations: 2 pubs.acs.org
LV Kudzma, SA Severnak, MJ Benvenga… - Journal of Medicinal …, 1989 - ACS Publications
The incorporationof the 4-phenylpiperidine pharmacophore found in morphine into 4-anilidopiperidines related to fentanyl (1) led to a novel class of potent opioid analgesic and …
Number of citations: 45 pubs.acs.org
M Abou-Gharbia, UR Patel, MB Webb… - Journal of medicinal …, 1987 - ACS Publications
Several novel substituted-carbolines were synthesized and examined in a series of in vitro and in vivo pharmacological tests to determine potential antipsychotic activity. Most …
Number of citations: 69 pubs.acs.org
M Mahalingam, VC Kulandaisamy… - Materials Today …, 2021 - Elsevier
Derivatives of quinolino-1,8-naphthyridine were synthesized and the structure the compounds was confirmed by 1 H, 13 C NMR, MS and elemental analysis. The antibacterial and …
Number of citations: 1 www.sciencedirect.com
MJ Steward - 2021 - etheses.whiterose.ac.uk
Lytic polysaccharide monooxygenases (LPMOs) are Cu containing enzymes which break down lignocellulostic biomass via an oxidative mechanism. These enzymes are well studied, …
Number of citations: 2 etheses.whiterose.ac.uk
G Marzoni, WL Garbrecht, P Fludzinski… - Journal of medicinal …, 1987 - ACS Publications
13 CH3 (CH2) 6CH2 C28H42N203· 103.5-106.5 EtOH/maleate Et20 used. The procedure most useful for alkylation of 2 with small groups involved reaction of 2 with sodium amide in …
Number of citations: 28 pubs.acs.org
BH Wolfe - 2000 - search.proquest.com
With the increasing importance of asymmetric transition metal catalysis using scalemic (non-racemic) phosphine ligands in organic synthesis, there has been an increase in demand for …
Number of citations: 2 search.proquest.com
J PIKE - 2019 - etheses.dur.ac.uk
The chemistry of η6-arene metal complexes has been explored for over 60 years and the ability to activate arenes through this complexation has been used extensively in organic …
Number of citations: 4 etheses.dur.ac.uk

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